molecular formula C26H26N2O5 B12019127 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 765275-80-7

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12019127
CAS No.: 765275-80-7
M. Wt: 446.5 g/mol
InChI Key: DCKMCSWAHCRELF-OVVQPSECSA-N
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Description

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C26H26N2O5 and a molecular weight of 446.508.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the hydrazone: This step involves the reaction of phenylacetic acid hydrazide with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then esterified with 4-propoxybenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: This compound may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Material Science: It could be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound may serve as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydrazone moiety may play a crucial role in its biological activity by forming reversible covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
  • 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
  • 2-Methoxy-4-(2-(2-methoxybenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Uniqueness

2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its methoxy and propoxy groups, along with the phenylacetyl hydrazone moiety, make it a versatile compound for various applications.

Properties

CAS No.

765275-80-7

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C26H26N2O5/c1-3-15-32-22-12-10-21(11-13-22)26(30)33-23-14-9-20(16-24(23)31-2)18-27-28-25(29)17-19-7-5-4-6-8-19/h4-14,16,18H,3,15,17H2,1-2H3,(H,28,29)/b27-18+

InChI Key

DCKMCSWAHCRELF-OVVQPSECSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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